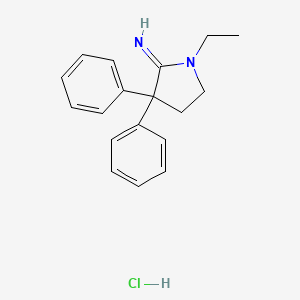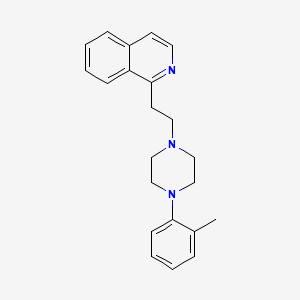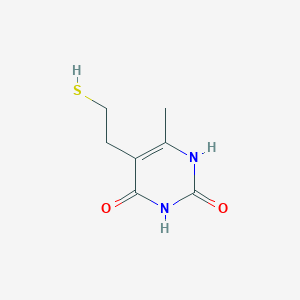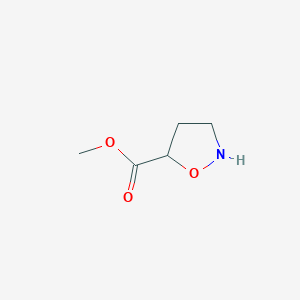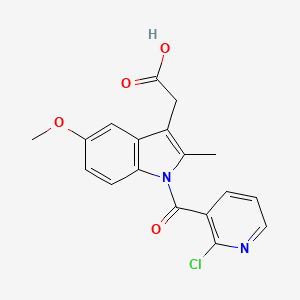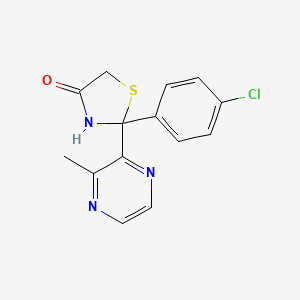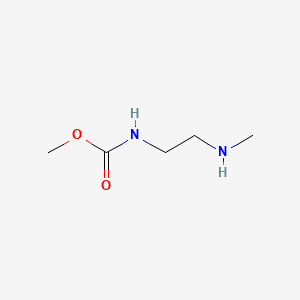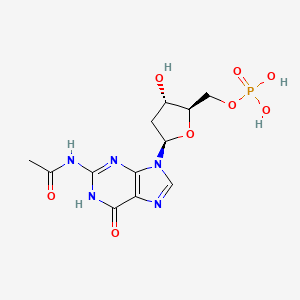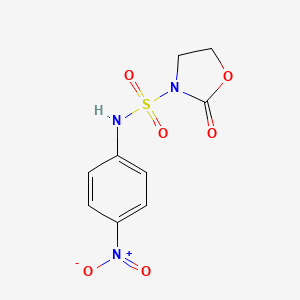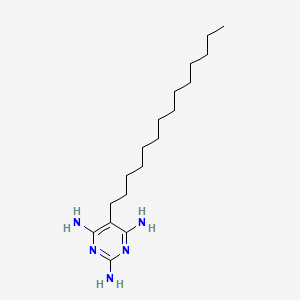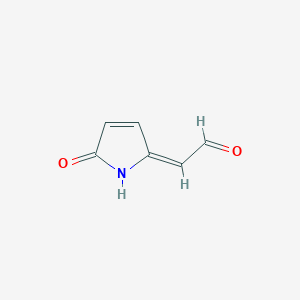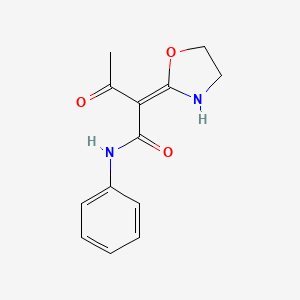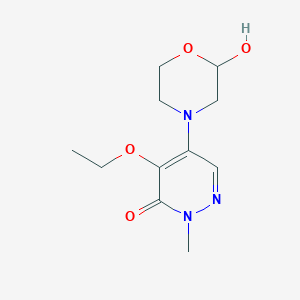![molecular formula C10H13N5O3 B12918780 3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a cyclopentyl ring, hydroxyl groups, and a triazolopyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through selective oxidation reactions.
Formation of the Triazolopyrimidine Moiety: The triazolopyrimidine moiety is synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as crystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The triazolopyrimidine moiety can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may yield alcohols or amines.
科学研究应用
3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases and conditions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.
相似化合物的比较
Similar Compounds
Adenosine: A nucleoside with a similar triazolopyrimidine structure.
Ribavirin: An antiviral compound with a triazole ring.
Remdesivir: An antiviral compound with a similar nucleoside structure.
Uniqueness
3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one is unique due to its specific combination of a cyclopentyl ring, hydroxyl groups, and a triazolopyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C10H13N5O3 |
|---|---|
分子量 |
251.24 g/mol |
IUPAC 名称 |
3-[(1R,2R,4S)-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H13N5O3/c16-3-5-1-6(7(17)2-5)15-9-8(13-14-15)10(18)12-4-11-9/h4-7,16-17H,1-3H2,(H,11,12,18)/t5-,6+,7+/m0/s1 |
InChI 键 |
NRDUEAFCSXGTBR-RRKCRQDMSA-N |
手性 SMILES |
C1[C@@H](C[C@H]([C@@H]1N2C3=C(C(=O)NC=N3)N=N2)O)CO |
规范 SMILES |
C1C(CC(C1N2C3=C(C(=O)NC=N3)N=N2)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


